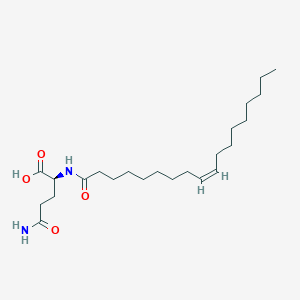

N-oleoyl glutamine

作用机制

油酰谷氨酰胺通过诱导线粒体解偶联发挥作用,从而增加细胞呼吸 。 它抑制与瞬时受体电位香草素1 (TRPV1) 和红色荧光蛋白 (RFP) 共转染的细胞中的辣椒素诱导的钙流 。 该机制涉及离子通道和代谢途径的调节,有助于其生物学效应。

类似化合物:

- N-油酰丙氨酸

- N-油酰丝氨酸

- N-油酰甘氨酸

比较: 油酰谷氨酰胺因其与PM20D1的特定相互作用及其在线粒体解偶联中的作用而独一无二 。 虽然N-油酰丙氨酸和N-油酰丝氨酸等类似化合物也属于N-酰基氨基酸家族,但它们在特定的生物活性及其靶向途径方面有所不同 .

生化分析

Biochemical Properties

N-Oleoyl Glutamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is regulated by the enzyme PM20D1 .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that it has a certain degree of stability and degradation over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 油酰谷氨酰胺可以通过油酸的羧基与L-谷氨酰胺的氨基的正式缩合合成 。 反应通常涉及使用偶联剂,如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 来促进酰胺键的形成。

工业生产方法: 虽然油酰谷氨酰胺的具体工业生产方法没有得到广泛的记录,但一般方法涉及在受控条件下使用类似的偶联反应进行大规模合成,以确保高纯度和高产率 .

化学反应分析

反应类型: 油酰谷氨酰胺会发生各种化学反应,包括:

氧化: 它可以被氧化以形成相应的氧化物。

还原: 还原反应可以将其转化为其还原形式。

取代: 它可以参与取代反应,其中官能团被取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

取代: 条件根据引入的取代基而有所不同,但通常涉及催化剂和特定溶剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化物,而还原可能会产生醇或胺 .

科学研究应用

相似化合物的比较

- N-Oleoyl Alanine

- N-Oleoyl Serine

- N-Oleoyl Glycine

Comparison: N-Oleoyl Glutamine is unique due to its specific interaction with PM20D1 and its role in mitochondrial uncoupling . While similar compounds like N-Oleoyl Alanine and N-Oleoyl Serine also belong to the N-acyl amino acids family, they differ in their specific biological activities and target pathways .

生物活性

N-oleoyl glutamine (C18:1-Gln) is a member of the N-acyl amino acids, a diverse family of lipid signaling molecules that play significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and implications for health based on recent research findings.

Overview of this compound

This compound is formed by the conjugation of oleic acid (a monounsaturated fatty acid) with glutamine, an amino acid that serves as a key metabolic intermediate. This compound has garnered attention due to its potential roles in metabolic regulation, mitochondrial function, and immune response modulation.

- Mitochondrial Function :

- Calcium Flux Regulation :

- Metabolic Regulation :

Energy Metabolism

This compound influences energy metabolism through several pathways:

- Stimulation of Mitochondrial Respiration : As mentioned, it enhances mitochondrial respiration, which can lead to increased energy expenditure.

- Regulation of Fatty Acid Metabolism : It participates in lipid metabolism by acting as a substrate for various enzymatic reactions involving fatty acids.

Immune Function

Glutamine is known for its role in immune function, and this compound may enhance these effects:

- Immune Cell Proliferation : Glutamine supports the proliferation and function of immune cells during stress conditions such as infections or trauma .

- Cytokine Production : It contributes to the production of cytokines and other immune mediators, influencing inflammatory responses .

Study 1: Metabolic Control

A study demonstrated that this compound levels are significantly influenced by genetic factors affecting enzymes like PM20D1 and FAAH (fatty acid amide hydrolase). The findings suggested that variations in these enzymes could lead to altered plasma levels of N-acyl amino acids and consequently impact metabolic health .

Study 2: Immune Response

In clinical settings, supplementation with glutamine (and potentially its derivatives like this compound) has been linked to improved outcomes in patients undergoing surgery or experiencing severe trauma. The amino acid's role in enhancing gut barrier function and modulating inflammatory responses is particularly noteworthy .

Comparative Analysis

| Property | This compound | Glutamine |

|---|---|---|

| Structure | Fatty acid + amino acid | Free amino acid |

| Role in Metabolism | Enhances mitochondrial respiration | Supports nitrogen metabolism |

| Immune Function | Modulates immune response | Essential for immune cell function |

| Regulation | Influenced by PM20D1 | Regulated by GS and GLS |

属性

IUPAC Name |

(2S)-5-amino-2-[[(Z)-octadec-9-enoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)25-20(23(28)29)18-19-21(24)26/h9-10,20H,2-8,11-19H2,1H3,(H2,24,26)(H,25,27)(H,28,29)/b10-9-/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVSXWCIYWYBQP-QJRAZLAKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。